molecular formula C28H35N3O3 B11035178 N-(2-{[1-(cyclopentylcarbamoyl)cyclohexyl](4-methylphenyl)amino}-2-oxoethyl)benzamide

N-(2-{[1-(cyclopentylcarbamoyl)cyclohexyl](4-methylphenyl)amino}-2-oxoethyl)benzamide

Cat. No.: B11035178
M. Wt: 461.6 g/mol
InChI Key: GRFDHROTVZKIAZ-UHFFFAOYSA-N
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Description

N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core linked to a cyclohexyl and cyclopentyl moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide typically involves multiple steps:

  • Formation of the Cyclopentylcarbamoyl Intermediate

      Reagents: Cyclopentylamine, phosgene.

      Conditions: The reaction is carried out under anhydrous conditions, often in a solvent like dichloromethane, at low temperatures to control the reactivity of phosgene.

  • Cyclohexylation

      Reagents: Cyclohexylamine, 4-methylphenyl isocyanate.

      Conditions: This step involves the reaction of cyclohexylamine with 4-methylphenyl isocyanate in a solvent such as tetrahydrofuran (THF) under reflux conditions.

  • Coupling with Benzamide

      Reagents: The intermediate from the previous step, benzoyl chloride.

      Conditions: The final coupling reaction is typically performed in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media, depending on the desired oxidation state of the product.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: These reactions are usually performed in anhydrous solvents like ether or THF.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

      Conditions: Substitution reactions often require the presence of a catalyst or a base to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with halogens or other substituents.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide might be investigated for its pharmacological properties. It could serve as a lead compound in the development of new therapeutic agents for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism of action of N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, and thereby modulating biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide
  • N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide

Uniqueness

Compared to similar compounds, N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide stands out due to the presence of the 4-methylphenyl group. This substituent can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique candidate for various applications.

Properties

Molecular Formula

C28H35N3O3

Molecular Weight

461.6 g/mol

IUPAC Name

N-[2-(N-[1-(cyclopentylcarbamoyl)cyclohexyl]-4-methylanilino)-2-oxoethyl]benzamide

InChI

InChI=1S/C28H35N3O3/c1-21-14-16-24(17-15-21)31(25(32)20-29-26(33)22-10-4-2-5-11-22)28(18-8-3-9-19-28)27(34)30-23-12-6-7-13-23/h2,4-5,10-11,14-17,23H,3,6-9,12-13,18-20H2,1H3,(H,29,33)(H,30,34)

InChI Key

GRFDHROTVZKIAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)CNC(=O)C2=CC=CC=C2)C3(CCCCC3)C(=O)NC4CCCC4

Origin of Product

United States

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